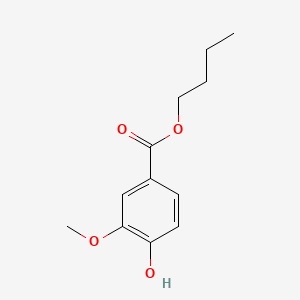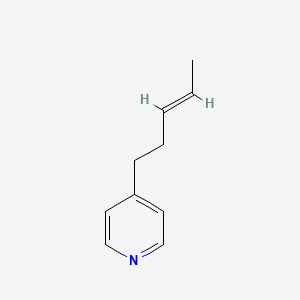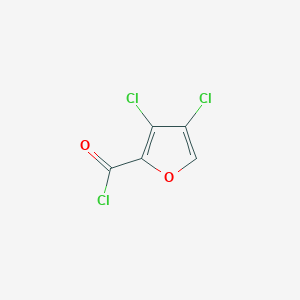
1-Amidino-3-(3-carboxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amidino-3-(3-carboxypropyl)urea can be synthesized through the reaction of guanidine with γ-aminobutyric acid under specific conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the amidino group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Amidino-3-(3-carboxypropyl)urea undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of the compound.
Substitution: The amidino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Succinic acid and guanylurea.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Amidino-3-(3-carboxypropyl)urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-amidino-3-(3-carboxypropyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes that are involved in the synthesis and metabolism of guanidino compounds.
Pathways Involved: It participates in biochemical pathways related to the metabolism of amino acids and nucleotides.
Comparación Con Compuestos Similares
1-Amidino-3-(3-carboxypropyl)urea can be compared with other similar compounds such as:
Propiedades
Fórmula molecular |
C6H12N4O3 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-(diaminomethylidenecarbamoylamino)butanoic acid |
InChI |
InChI=1S/C6H12N4O3/c7-5(8)10-6(13)9-3-1-2-4(11)12/h1-3H2,(H,11,12)(H5,7,8,9,10,13) |
Clave InChI |
JWHFOLCKXAISQP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CNC(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


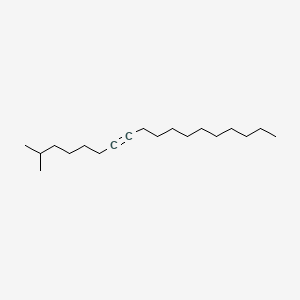

![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
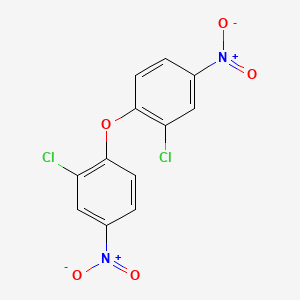
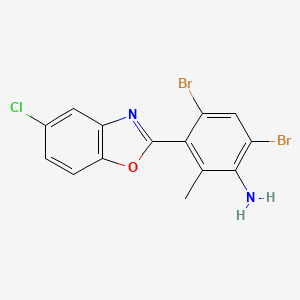
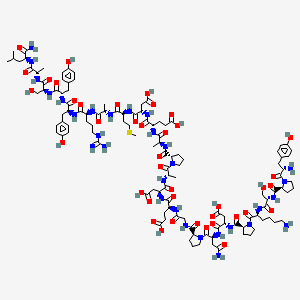
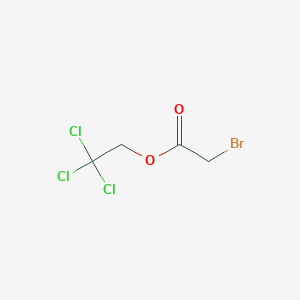
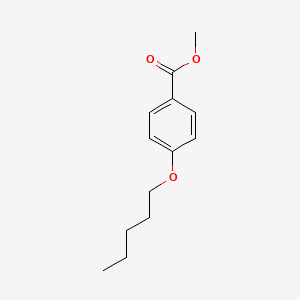
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
